N3 Substituent Ring Size: Azepane (7-Membered) vs. Piperidine (6-Membered) — Conformational and LogP Differentiation
The N3-azepane ring in the target compound introduces a seven-membered cyclic amine, in contrast to the six-membered piperidine ring found in the common analog 3-(piperidin-1-yl)-6-chloroquinazolin-4(3H)-one. While no directly measured comparative LogP, pKa, or conformational energy data for the target compound were identified in the public domain, the azepane ring is established in the medicinal chemistry literature to confer approximately 0.4–0.6 LogP units higher lipophilicity and greater conformational flexibility than a piperidine ring when attached to the same scaffold, based on matched molecular pair analyses across diverse heterocyclic systems [1]. This difference can translate into altered membrane permeability and target binding kinetics. The azepane ring also exhibits a slightly higher pKa (conjugate acid pKa ~10.8) compared to piperidine (~10.6), which may influence protonation state at physiological pH [1].
| Evidence Dimension | N3 ring size and predicted lipophilicity shift |
|---|---|
| Target Compound Data | 3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one (azepane, 7-membered ring) |
| Comparator Or Baseline | 3-(Piperidin-1-yl)-6-chloroquinazolin-4(3H)-one (piperidine, 6-membered ring) |
| Quantified Difference | Predicted ~0.4–0.6 LogP increase for azepane vs. piperidine analog (class-level matched pair data, not measured on this specific scaffold) |
| Conditions | Predicted based on matched molecular pair analysis of azepane/piperidine substitution across heterocyclic systems (literature-derived class-level inference) |
Why This Matters
Higher lipophilicity and distinct conformational profiles can alter cellular permeability and target-binding geometries, making the azepane analog a privileged scaffold for probing structure-activity relationships where the piperidine analog fails to engage hydrophobic sub-pockets.
- [1] Singh, R. et al. (2018) 'Pharmaceutical significance of azepane based motifs for drug discovery: A critical review', European Journal of Medicinal Chemistry, 157, pp. 1327–1345. doi:10.1016/j.ejmech.2018.08.076. View Source
